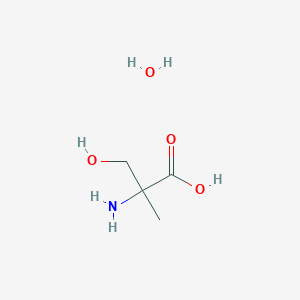
H-2-Me-DL-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a non-proteinogenic amino acid with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the alpha carbon, making it a unique variant of serine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-2-Me-DL-Ser-OH typically involves the use of serine as a starting material. One common method is the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity compared to traditional chemical synthesis. specific details on industrial production methods are often proprietary and not widely disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
H-2-Me-DL-Ser-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-amino-3-oxo-2-methylpropanoic acid, while reduction can regenerate the original compound.
Applications De Recherche Scientifique
H-2-Me-DL-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or metabolic modulators, is ongoing.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of H-2-Me-DL-Ser-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Serine: The parent compound of H-2-Me-DL-Ser-OH, lacking the methyl group.
DL-Threonine: Another hydroxyl-containing amino acid with a similar structure but different side chain.
DL-Allothreonine: An isomer of threonine with a different configuration around the hydroxyl group.
Uniqueness
This compound is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. This structural modification can enhance its stability and alter its interaction with enzymes and receptors compared to its parent compound, DL-serine.
Propriétés
Formule moléculaire |
C4H11NO4 |
|---|---|
Poids moléculaire |
137.13 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-2-methylpropanoic acid;hydrate |
InChI |
InChI=1S/C4H9NO3.H2O/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H2 |
Clé InChI |
QLYQPYLOKLLLAD-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















